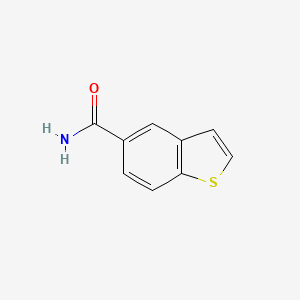

1-Benzothiophene-5-carboxamide

Übersicht

Beschreibung

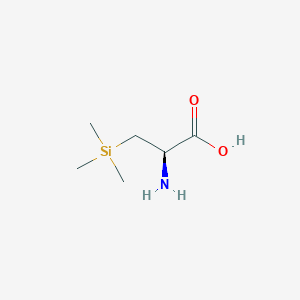

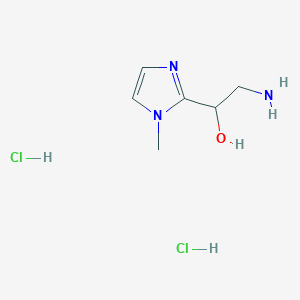

1-Benzothiophene-5-carboxamide is an aromatic organic compound with the molecular formula C₈H₆S . It possesses an odor similar to naphthalene (mothballs) and occurs naturally as a constituent of petroleum-related deposits, such as lignite tar. Although it lacks household use, it finds relevance in research as a starting material for synthesizing larger, usually bioactive structures. Notably, it appears within the chemical structures of pharmaceutical drugs like raloxifene, zileuton, sertaconazole, and BTCP. Additionally, it plays a role in the manufacturing of dyes, such as thioindigo .

Synthesis Analysis

Most syntheses of benzothiophenes involve creating substituted benzothiophenes as precursors for further reactions. For instance, one common method is the reaction of an alkyne-substituted 2-bromobenzene with sodium sulfide or potassium sulfide, resulting in benzothiophene with an alkyl substitution at position 2. Thiourea can also serve as a reagent in place of sulfides. Furthermore, a more complex 2,3-disubstituted benzothiophene can be synthesized using a gold catalyst .

Molecular Structure Analysis

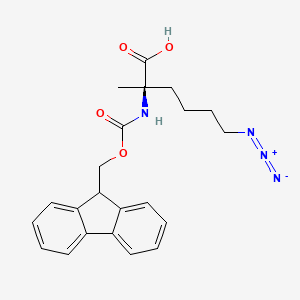

The molecular structure of This compound consists of a benzothiophene ring (a five-membered ring containing sulfur as the heteroatom) with a carboxamide group attached. The chemical formula is C₈H₆S .

Chemical Reactions Analysis

The synthesis of benzothiophenes often involves aryne reactions with alkynyl sulfides. This one-step process allows the formation of diverse multisubstituted benzothiophenes. The functional group tolerance and versatile C2 functionalizations make this approach promising for constructing benzothiophene scaffolds .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Analysis of Derivatives

1-Benzothiophene-5-carboxamide derivatives, particularly azomethine derivatives, have been synthesized for pharmacological studies. Chiriapkin et al. (2021) reported on the synthesis and high-performance liquid chromatography (HPLC) analysis of these derivatives, indicating their potential in medical chemistry and pharmaceutical science, with the possibility of cytostatic, antitubercular, and anti-inflammatory activity Chiriapkin, A., Kodonidi, I., & Larsky, M. (2021). Targeted Synthesis and Analysis of Biologically Active Azomethine Derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Drug development & registration.

Eigenschaften

IUPAC Name |

1-benzothiophene-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLXXUVUBCIWHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}-2-(hydroxymethyl)propanoate](/img/structure/B3220545.png)

![7-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B3220553.png)

![8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3220566.png)

![Tert-butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3220569.png)

![[(E)-Styryl]trichlorosilane](/img/structure/B3220598.png)